

Simeconazole: A Technical Guide to its Molecular Properties and Fungicidal Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Simeconazole*

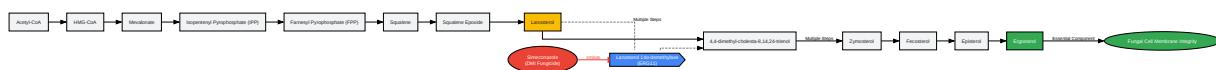
Cat. No.: *B123446*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicidal agent **simeconazole**, focusing on its core molecular properties and mechanism of action. The information is presented to support research and development efforts in the field of agricultural and medicinal fungicides.

Core Molecular and Physical Properties


Simeconazole is a triazole fungicide characterized by the presence of a silicon atom in its structure. Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	$C_{14}H_{20}FN_3OSi$	[1] [2] [3] [4] [5]
Molecular Weight	293.41 g/mol	[1] [2] [3] [4] [5]
IUPAC Name	2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol	[1]
CAS Registry Number	149508-90-7	[2] [3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Simeconazole functions as a sterol demethylation inhibitor (DMI). Its primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the membrane. This inhibition is achieved by targeting the enzyme lanosterol 14 α -demethylase, which is encoded by the ERG11 gene. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by **simeconazole**.

[Click to download full resolution via product page](#)

Caption: Ergosterol biosynthesis pathway and the inhibitory action of **simeconazole**.

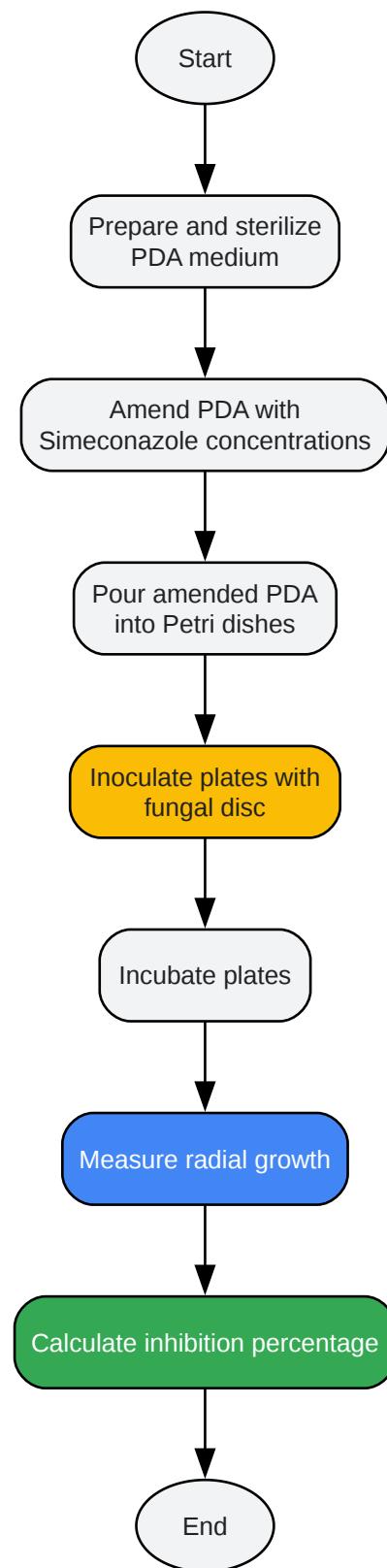
Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of **simeconazole**.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of **simeconazole** on the mycelial growth of a target fungus.

1. Materials:


- Pure culture of the target fungus (e.g., *Blumeria graminis*)
- Potato Dextrose Agar (PDA)
- **Simeconazole** stock solution (e.g., 1000 ppm in a suitable solvent like acetone)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator

2. Procedure:

- Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten PDA to approximately 45-50°C.
- Add the required volume of **simeconazole** stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ppm). Also, prepare a control set of plates with the solvent alone.
- Pour the amended PDA into sterile Petri dishes and allow them to solidify.
- Using a sterile cork borer, cut a 5 mm disc from the actively growing edge of a fresh culture of the target fungus.
- Place the fungal disc, mycelial side down, in the center of each PDA plate (both treated and control).
- Seal the plates with parafilm and incubate at a suitable temperature (e.g., $25 \pm 2^\circ\text{C}$) in the dark.
- Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - Inhibition (%) = $[(DC - DT) / DC] \times 100$
 - Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

The following diagram outlines the workflow for the in vitro mycelial growth inhibition assay.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Assessment of Translaminar Activity

This protocol evaluates the ability of **simeconazole** to move from the treated leaf surface to the untreated surface and inhibit fungal growth.

1. Materials:

- Cucumber plants (or other suitable host) at the 2-3 true leaf stage
- Spore suspension of a powdery mildew fungus (e.g., *Podosphaera xanthii*)
- **Simeconazole** solution at a known concentration
- Micropipette or a fine brush
- Humid chamber

2. Procedure:

- Grow cucumber plants under controlled greenhouse conditions.
- Carefully apply a small, defined volume (e.g., 10 μ L) of the **simeconazole** solution to a specific spot on the adaxial (upper) surface of a leaf. Ensure the solution does not spread to the abaxial (lower) surface.
- As a control, apply the solvent alone to other plants.
- After 24 hours, inoculate the entire abaxial surface of the treated and control leaves with a spore suspension of the powdery mildew fungus.
- Place the plants in a humid chamber to facilitate fungal infection and development.
- After a suitable incubation period (e.g., 7-10 days), assess the development of powdery mildew on the abaxial surface of the leaves.
- The degree of inhibition of fungal growth on the untreated abaxial surface, in the area corresponding to the adaxial application, indicates the translaminar activity of **simeconazole**.

Soil Drench Application for Systemic Activity

This protocol assesses the systemic uptake and translocation of **simeconazole** from the soil to the foliage to control a foliar pathogen.

1. Materials:

- Barley plants (or other suitable host) grown in individual pots
- **Simeconazole** solution at a known concentration
- Spore suspension of a foliar pathogen (e.g., Blumeria graminis f. sp. hordei)
- Graduated cylinder

2. Procedure:

- Grow barley plants in pots containing a standard potting mix.
- At a specific growth stage (e.g., two-leaf stage), apply a defined volume of the **simeconazole** solution as a soil drench to the base of each plant. The volume should be sufficient to moisten the root zone without causing excessive leaching.
- Treat control plants with an equal volume of water or solvent solution.
- After 24-48 hours, inoculate the foliage of both treated and control plants with a spore suspension of the foliar pathogen.
- Maintain the plants under conditions conducive to disease development.
- After a suitable incubation period (e.g., 7-14 days), assess the severity of the disease on the leaves.
- The reduction in disease severity on the foliage of the treated plants compared to the control plants indicates the systemic activity of **simeconazole**.

Measurement of Permeability Through Plant Cuticular Membranes

This protocol measures the rate at which **simeconazole** penetrates the plant cuticle.

1. Materials:

- Isolated plant cuticular membranes (e.g., from tomato fruit)
- Diffusion cells (e.g., Franz diffusion cells)
- **Simeconazole** solution of known concentration (donor solution)
- Receptor solution (e.g., a buffer solution)
- Analytical instrument for quantifying **simeconazole** (e.g., HPLC)

2. Procedure:

- Isolate cuticular membranes from a suitable plant source using enzymatic digestion (e.g., with pectinase and cellulase).
- Mount the isolated cuticle in a diffusion cell, separating the donor and receptor compartments.
- Fill the donor compartment with the **simeconazole** solution and the receptor compartment with the receptor solution.
- At regular time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
- Analyze the concentration of **simeconazole** in the collected samples using a validated analytical method.
- Calculate the permeability coefficient (P) of **simeconazole** through the cuticle using appropriate mathematical models based on Fick's law of diffusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of *Botrytis cinerea* and *Puccinia recondita* Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synergistic curative effects of *Trichoderma hamatum* and *Rumex dentatus* against *Alternaria alternata*, the causal agent of tomato leaf spot disease [frontiersin.org]
- 5. justagriculture.in [justagriculture.in]
- To cite this document: BenchChem. [Simeconazole: A Technical Guide to its Molecular Properties and Fungicidal Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123446#simeconazole-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com